4-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid
CAS No.: 5397-55-7
Cat. No.: VC16511264
Molecular Formula: C21H17NO3
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
![4-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid - 5397-55-7](/images/structure/VC16511264.png)
Specification
CAS No. | 5397-55-7 |
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Molecular Formula | C21H17NO3 |
Molecular Weight | 331.4 g/mol |
IUPAC Name | 4-[(2-oxo-1,2-diphenylethyl)amino]benzoic acid |
Standard InChI | InChI=1S/C21H17NO3/c23-20(16-9-5-2-6-10-16)19(15-7-3-1-4-8-15)22-18-13-11-17(12-14-18)21(24)25/h1-14,19,22H,(H,24,25) |
Standard InChI Key | WBOWCSGYFWATPV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s IUPAC name, 4-[(2-oxo-1,2-diphenylethyl)amino]benzoic acid, delineates its structure:
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A benzoic acid core substituted at the para position (C4) with an amino group.
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The amino group is further functionalized with a 2-oxo-1,2-diphenylethyl moiety, comprising two phenyl rings attached to a ketone-bearing ethyl chain.
The molecular formula is inferred as CHNO, with a molecular weight of 331.37 g/mol. Key functional groups include:
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Carboxylic acid (-COOH) at C1 of the benzene ring.
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Secondary amine (-NH-) linked to the ketone-substituted ethyl bridge.
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Aromatic phenyl groups contributing to hydrophobic interactions.
Spectroscopic Signatures
While experimental data for this compound are unavailable, analogous PABA derivatives exhibit predictable spectral features :
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IR spectroscopy: Stretching vibrations at ~1700 cm (C=O of carboxylic acid), ~1650 cm (amide/ketone C=O), and ~3300 cm (N-H).
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NMR:
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H NMR: Aromatic protons (δ 7.2–8.1 ppm), NH proton (δ 6.5–7.0 ppm), and ketone-adjacent CH (δ 3.5–4.0 ppm).
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C NMR: Carboxylic acid carbon (δ ~170 ppm), ketone carbon (δ ~205 ppm), and aromatic carbons (δ 120–140 ppm).
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Synthesis and Derivative Formation
Synthetic Pathways
The synthesis of 4-[(2-oxo-1,2-diphenylethyl)amino]benzoic acid likely follows established protocols for PABA analogs :
Step 1: Esterification of PABA
4-Aminobenzoic acid is converted to its methyl ester using methanol and sulfuric acid, protecting the carboxylic acid group during subsequent reactions.
Step 2: Amide Formation
The amino group reacts with 2-bromo-1,2-diphenylethanone via nucleophilic substitution, forming the 2-oxo-1,2-diphenylethylamine intermediate.
Step 3: Ester Hydrolysis
The methyl ester is hydrolyzed under basic conditions (e.g., NaOH/ethanol) to regenerate the carboxylic acid, yielding the final product.
Structural Analogues
Modifications to the 2-oxo-1,2-diphenylethyl group or benzoic acid core can generate derivatives with varied properties:
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Metal complexes: Coordination with Zn, Cu, or Co enhances stability and bioactivity .
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Schiff bases: Condensation with aldehydes introduces imine linkages, augmenting antimicrobial potential .
Physicochemical Properties
Solubility and Stability
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Solubility: Poor aqueous solubility due to hydrophobic phenyl groups; soluble in DMSO, DMF, or ethanol.
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Stability: Susceptible to photodegradation under UV light; stable at pH 4–8.
Comparative Analysis of PABA Derivatives
Biological Activities and Applications
Enzyme Inhibition
PABA derivatives exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, relevant for Alzheimer’s disease therapy :
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IC: Analogous compounds show values of 0.15–33.00 µM for AChE .
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Binding affinity: Molecular docking predicts strong interactions with catalytic sites (∆G = −5.53 to −7.3 kcal/mol) .
Antioxidant Capacity
Electron-rich aromatic systems scavenge free radicals, with predicted EC values comparable to ascorbic acid (10–20 µg/mL) .
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